molecular formula C13H18N2OS B11821099 2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11821099
M. Wt: 250.36 g/mol
InChI Key: HHANWAWQRRFMJP-UHFFFAOYSA-N
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Description

2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with an isopropylthio group at the 6-position of the pyridine ring and an aldehyde group at the 1-position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyrrolidine derivative with a pyridine derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylic acid.

    Reduction: 2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the pyrrolidine and pyridine rings. The isopropylthio group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the specific positioning of the isopropylthio group and the combination of the pyrrolidine and pyridine rings. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

2-(6-propan-2-ylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C13H18N2OS/c1-10(2)17-13-6-5-11(8-14-13)12-4-3-7-15(12)9-16/h5-6,8-10,12H,3-4,7H2,1-2H3

InChI Key

HHANWAWQRRFMJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C=C1)C2CCCN2C=O

Origin of Product

United States

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